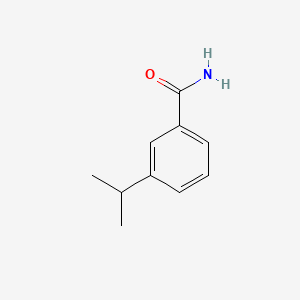

Benzamide, 3-(1-methylethyl)-

Description

Significance of Benzamide (B126) Derivatives in Synthetic Chemistry and Bioactive Molecule Design

The benzamide framework is a cornerstone in the field of medicinal chemistry and drug discovery. Its derivatives have been extensively investigated and are known to exhibit a broad spectrum of pharmacological activities. walshmedicalmedia.com These include, but are not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comontosight.ai The ability of the benzamide structure to be readily modified allows chemists to synthesize vast libraries of compounds, which can then be screened for potential therapeutic use. walshmedicalmedia.com The amide bond within the benzamide structure is a key feature, contributing to the stability and synthetic accessibility of these molecules. researchgate.net

Overview of Structural Modulations within the Benzamide Class, with Emphasis on Alkyl Substitution Patterns

The versatility of the benzamide scaffold lies in the numerous possibilities for structural modification. Substituents can be introduced at various positions on the benzene (B151609) ring and on the amide nitrogen. Alkyl substitutions, in particular, play a crucial role in fine-tuning the physicochemical and biological properties of benzamide derivatives. The size, shape, and position of these alkyl groups can significantly influence a molecule's lipophilicity, steric profile, and ability to interact with biological targets. ontosight.aidiva-portal.org For instance, the introduction of different alkyl groups on the nitrogen atom or the benzene ring can alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.ai Research has explored a range of alkyl substitutions, from simple methyl and ethyl groups to more complex branched structures like isopropyl and tert-butyl groups, to understand their impact on biological activity. walshmedicalmedia.comdiva-portal.org

Specific Focus on the 3-(1-methylethyl)benzamide Moiety and its Structural Relevance

Within the broad class of benzamides, "Benzamide, 3-(1-methylethyl)-," also known as 3-isopropylbenzamide, presents a specific structural arrangement. This compound features an isopropyl group—a branched alkyl substituent—at the meta-position (position 3) of the benzene ring. The presence of the isopropyl group at this position introduces a degree of steric bulk and lipophilicity that can influence how the molecule interacts with its environment and potential biological targets. While specific research on 3-isopropylbenzamide itself is not extensively documented in the provided results, the principles of structure-activity relationships in benzamide derivatives suggest that this particular substitution pattern would confer distinct properties compared to other isomers or unsubstituted benzamide.

The following table summarizes the key properties of Benzamide, 3-(1-methylethyl)- and related compounds.

| Property | Value |

| Compound Name | Benzamide, 3-(1-methylethyl)- |

| Synonyms | 3-Isopropylbenzamide |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61843-02-5 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-propan-2-ylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H2,11,12) |

InChI Key |

BDAQGUZTTPIATR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Benzamide, 3 1 Methylethyl and Its Derivatives

Classical and Modern Approaches to Amide Bond Formation

The formation of the amide bond is a cornerstone of organic chemistry and is the most frequently performed reaction in the pharmaceutical industry. A multitude of methods exist, ranging from traditional, stoichiometric reactions to advanced catalytic systems.

Conventional methods for synthesizing benzamides, including 3-isopropylbenzamide, typically involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

One of the most common and reliable methods is the conversion of the carboxylic acid (e.g., 3-isopropylbenzoic acid) to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are used for this transformation. The resulting highly reactive acyl chloride readily reacts with ammonia (B1221849) or a primary/secondary amine to form the corresponding amide. This two-step process is highly efficient but generates stoichiometric amounts of waste.

Alternatively, carboxylic acids can be directly coupled with amines using a variety of coupling agents. These reagents activate the carboxylic acid in situ. Dicyclohexylcarbodiimide (DCC) is a classic example, which activates the carboxylate oxygen to form an "active ester" intermediate that is then attacked by the amine. While effective, these methods often require stoichiometric amounts of the coupling agent and can produce byproducts that are difficult to remove.

Another approach is the reaction of an acid anhydride (B1165640) with an amine. This method is milder than using acyl chlorides and can be effective for producing simple amides. High heat can also be used to drive the direct condensation of a carboxylic acid and an amine, though this pyrolysis method is often harsh and can lead to side products.

Table 1: Comparison of Conventional Amide Synthesis Methods

| Method | Activating Agent | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Halide Route | SOCl₂, (COCl)₂ | Acyl Chloride | High reactivity, high yield | Harsh reagents, generates HCl |

| Coupling Agent Route | DCC, EDC | O-acylisourea | Milder conditions | Stoichiometric waste, purification issues |

| Acid Anhydride Route | N/A (uses anhydride) | Acid Anhydride | Milder than acyl halides | Requires anhydride precursor |

Driven by the principles of green chemistry, significant research has focused on developing catalytic methods for amide synthesis that avoid the use of stoichiometric activating agents and harsh conditions.

Catalytic Approaches: Various metal-based catalysts have been developed for the direct amidation of carboxylic acids or esters. For instance, nanocatalysts containing copper and cobalt have been shown to efficiently catalyze the direct coupling of carboxylic acids and N,N-dialkylformamides. Other systems utilize transition metals to facilitate the oxidative amidation of aldehydes or alcohols with amines. These methods offer improved atom economy and sustainability.

Biocatalytic Strategies: Enzymes offer a highly selective and environmentally benign alternative for amide bond formation. Biocatalytic methods can operate in aqueous media under mild conditions. ATP-dependent enzymes, such as ligases and amide bond synthetases, activate the carboxylic acid by forming an acyl-adenylate or acyl-phosphate intermediate. While highly effective, these systems require ATP recycling for preparative-scale synthesis.

Another major biocatalytic route involves hydrolases, such as lipases and proteases, which can catalyze transacylation. These enzymes form an acyl-enzyme intermediate, which then reacts with an amine. To drive the reaction towards synthesis rather than hydrolysis, these reactions are often performed in low-water systems. Recently, the adenylation (A-) domain of carboxylic acid reductase (CAR) has been shown to function as a broad-spectrum synthetase, generating activated thioester intermediates that can be used by acyltransferases to synthesize a wide range of amides.

Regioselective Functionalization of the Benzene (B151609) Ring and Amide Nitrogen

Regioselective functionalization allows for the precise modification of a benzamide (B126) scaffold. This can involve introducing new substituents onto the aromatic ring or derivatizing the amide nitrogen.

Transition-metal catalysis, particularly with rhodium (Rh) and cobalt (Co), has enabled the directed C-H activation of benzamides. The amide group can act as a directing group, guiding the catalyst to functionalize the ortho C-H bonds of the benzene ring. This strategy allows for the introduction of various groups, such as thiols or alkyls, with high regioselectivity. For a meta-substituted compound like 3-isopropylbenzamide, C-H activation would primarily target the C2 and C6 positions. The steric bulk of the directing group and the electronic nature of the ring substituents can influence the regiochemical outcome.

Functionalization of the amide nitrogen is also a common strategy. The N-H bond of a primary or secondary benzamide can be deprotonated with a suitable base and alkylated or acylated to introduce substituents. For example, N-substituted benzamide derivatives can be synthesized by reacting a benzoyl chloride with a substituted amine.

Derivatization Strategies for Incorporating the 1-Methylethyl (Isopropyl) Moiety

The defining feature of Benzamide, 3-(1-methylethyl)- is the isopropyl group at the meta position of the benzene ring. This moiety can be introduced either onto the aromatic ring of a precursor or as part of an N-substituent.

The most direct method for introducing an isopropyl group onto a benzene ring is the Friedel-Crafts alkylation. This reaction involves treating an aromatic compound with an alkylating agent (e.g., isopropyl chloride or propene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

However, direct Friedel-Crafts alkylation of benzoic acid is generally not feasible because the carboxylic acid group is strongly deactivating and can complex with the Lewis acid catalyst. Therefore, the synthesis of the necessary precursor, 3-isopropylbenzoic acid, typically proceeds via an indirect route:

Alkylation followed by Oxidation: A common industrial route involves the Friedel-Crafts alkylation of benzene with propene to produce cumene (B47948) (isopropylbenzene). Subsequent functionalization and oxidation can lead to the desired benzoic acid. For example, acylation of cumene followed by oxidation can yield an isopropylbenzoic acid. The directing effects of the isopropyl group (ortho-, para-directing) mean that direct oxidation of cumene primarily yields 4-isopropylbenzoic acid. To obtain the 3-isomer, one might start with a different substituted benzene that directs the incoming isopropyl group to the desired position, or use a multi-step sequence involving protection and directed functionalization.

From Isomeric Precursors: An alternative synthesis for 3-isopropylbenzoic acid involves the reaction of anisole (B1667542) with acrylic acid.

Once 3-isopropylbenzoic acid is obtained, it can be converted to 3-isopropylbenzamide using the amide bond formation methods described in section 2.1.

Table 2: Selected Synthetic Routes to Isopropyl-Substituted Benzoic Acids

| Starting Material | Key Reaction | Product | Reference |

|---|---|---|---|

| Benzene, Propene | Friedel-Crafts Alkylation | Cumene (Isopropylbenzene) | |

| Isopropylbenzene | Friedel-Crafts Acylation, then Oxidation | 4-Isopropylbenzoic Acid |

Incorporating the isopropyl group onto the amide nitrogen results in N-isopropylbenzamide derivatives. The synthesis is a straightforward application of standard amide formation chemistry. Typically, benzoyl chloride (or a substituted benzoyl chloride) is reacted with isopropylamine. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the N-isopropyl amide linkage. This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the HCl byproduct.

Multi-Component Reactions for Complex Benzamide Architectures

Multi-component reactions (MCRs) represent a highly efficient strategy in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.netmdpi.comnih.gov This approach offers significant advantages over traditional linear syntheses, including reduced reaction times, lower costs, and decreased waste generation. nih.govmdpi.com For the synthesis of intricate benzamide derivatives, such as Benzamide, 3-(1-methylethyl)-, isocyanide-based MCRs like the Ugi and Passerini reactions are particularly powerful tools for creating molecular diversity. bohrium.comrug.nl

The Ugi four-component reaction (Ugi-4CR), discovered by Ivar Ugi in 1959, is a cornerstone of MCR chemistry. youtube.com It typically involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. youtube.comnih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. Subsequent nucleophilic attack by the isocyanide and an intramolecular acyl transfer (Mumm rearrangement) leads to the final product. nih.gov

To synthesize a derivative structurally related to Benzamide, 3-(1-methylethyl)-, one could envision a Ugi reaction employing 3-isopropylbenzaldehyde, an appropriate amine, a carboxylic acid, and an isocyanide. The versatility of the Ugi reaction allows for the introduction of various substituents, leading to a diverse library of benzamide derivatives.

A hypothetical Ugi reaction for the synthesis of a Benzamide, 3-(1-methylethyl)- derivative is presented below:

Table 1: Hypothetical Ugi Reaction for a Benzamide, 3-(1-methylethyl)- Derivative

| Reactant | Structure | Role in Reaction |

|---|---|---|

| 3-Isopropylbenzaldehyde |  |

Aldehyde component |

| Ammonia | NH₃ | Amine component |

| Formic Acid | HCOOH | Carboxylic acid component |

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR, first reported by Mario Passerini in 1921. mdpi.comwikipedia.org This reaction combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. bohrium.comwikipedia.org The mechanism is believed to involve the formation of an intermediate from the interaction of the carbonyl compound and the carboxylic acid, which is then attacked by the isocyanide, followed by an intramolecular acyl transfer. organic-chemistry.org

For the synthesis of a precursor to Benzamide, 3-(1-methylethyl)-, a Passerini reaction could be designed using 3-isopropylbenzaldehyde, a suitable carboxylic acid, and an isocyanide. The resulting α-acyloxy carboxamide could then potentially be converted to the desired benzamide through subsequent chemical transformations.

A hypothetical Passerini reaction for the synthesis of a precursor to Benzamide, 3-(1-methylethyl)- is outlined below:

Table 2: Hypothetical Passerini Reaction for a Benzamide, 3-(1-methylethyl)- Precursor

| Reactant | Structure | Role in Reaction |

|---|---|---|

| 3-Isopropylbenzaldehyde |  |

Carbonyl component |

| Acetic Acid | CH₃COOH | Carboxylic acid component |

The power of MCRs lies in their ability to rapidly generate libraries of complex molecules by systematically varying the starting materials. researchgate.net This diversity-oriented synthesis approach is invaluable in medicinal chemistry and drug discovery for the exploration of structure-activity relationships. mdpi.com While specific documented examples for the direct synthesis of Benzamide, 3-(1-methylethyl)- using MCRs are not prevalent in the reviewed literature, the foundational principles of the Ugi and Passerini reactions provide a clear and established framework for designing synthetic routes to this compound and its derivatives.

Structural Analysis and Conformational Landscape of Benzamide, 3 1 Methylethyl and Analogues

Spectroscopic Characterization Methodologies for Structural Elucidation

The precise structure of Benzamide (B126), 3-(1-methylethyl)- is determined by a combination of spectroscopic methods. Each technique provides unique information, and together they allow for an unambiguous assignment of the molecular architecture.

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. Although specific experimental spectra for Benzamide, 3-(1-methylethyl)- are not widely published, predicted NMR data provide valuable insights into its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the protons of the 1-methylethyl (isopropyl) group. The aromatic protons will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The methine proton of the isopropyl group will appear as a septet, coupled to the six equivalent methyl protons, which in turn will appear as a doublet. The amide protons (-NH₂) are expected to show a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the amide group will have a characteristic downfield shift. The aromatic carbons will show distinct signals, with the carbon attached to the isopropyl group (C3) and the carbonyl group (C1) being quaternary and having unique chemical shifts. The isopropyl group will exhibit two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzamide, 3-(1-methylethyl)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.30 - 7.80 (m, 4H) | C=O | 170.1 |

| -NH₂ | 7.90 (br s, 2H) | Aromatic-C1 | 135.0 |

| Isopropyl-CH | 3.01 (sept, 1H) | Aromatic-C2 | 125.8 |

| Isopropyl-CH₃ | 1.25 (d, 6H) | Aromatic-C3 | 149.5 |

| Aromatic-C4 | 128.8 | ||

| Aromatic-C5 | 128.0 | ||

| Aromatic-C6 | 124.5 | ||

| Isopropyl-CH | 34.2 | ||

| Isopropyl-CH₃ | 23.8 |

Note: Data are predicted using NMR prediction software and may vary from experimental values. Chemical shifts are referenced relative to TMS.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of Benzamide, 3-(1-methylethyl)- would display characteristic absorption bands for the amide and aromatic components.

Key expected absorption bands include:

N-H Stretching: Two distinct bands in the region of 3350-3180 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group.

C=O Stretching: A strong, sharp absorption band, known as the Amide I band, typically appearing around 1650-1680 cm⁻¹.

N-H Bending: The Amide II band, which arises from N-H bending and C-N stretching, is expected around 1620-1590 cm⁻¹.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the 1,3-disubstituted aromatic ring would be observed in the fingerprint region (below 900 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for Benzamide, 3-(1-methylethyl)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3350 - 3180 | Medium |

| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| Amide (-NH₂) | N-H Bend (Amide II) | 1620 - 1590 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Alkyl C-H | C-H Stretch | 2970 - 2870 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For Benzamide, 3-(1-methylethyl)-, with a molecular formula of C₁₀H₁₃NO, the expected molecular weight is approximately 163.22 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 163. The fragmentation pattern would likely involve:

Loss of an isopropyl group: A significant peak at m/z = 120, corresponding to the benzoyl cation, resulting from the cleavage of the C-C bond between the aromatic ring and the isopropyl group is less likely. More probable is the loss of a methyl group from the isopropyl substituent.

Loss of a methyl radical (•CH₃): A peak at m/z = 148 [M-15]⁺.

Formation of the benzoyl cation: A prominent peak at m/z = 105, resulting from the cleavage of the amide C-N bond.

Loss of the amide group: A peak corresponding to the loss of •NH₂ leading to an ion at m/z = 147.

X-ray Crystallography in Determining Solid-State Conformations

While a specific single-crystal X-ray structure for Benzamide, 3-(1-methylethyl)- is not publicly available, analysis of related structures, such as unsubstituted benzamide and its N-substituted isomer, N-isopropylbenzamide, provides a strong basis for predicting its solid-state conformation. researchgate.net

In the solid state, benzamide molecules typically engage in intermolecular hydrogen bonding. For a primary amide like Benzamide, 3-(1-methylethyl)-, the two N-H protons can act as hydrogen bond donors, and the carbonyl oxygen can act as a hydrogen bond acceptor. This often leads to the formation of hydrogen-bonded dimers or chain-like structures in the crystal lattice.

The dihedral angle between the plane of the phenyl ring and the plane of the amide group is a key conformational parameter. In unsubstituted benzamide, this angle is approximately 25-26°. For N-isopropylbenzamide, a dihedral angle of 30.0° has been reported. researchgate.net It is expected that Benzamide, 3-(1-methylethyl)- would adopt a similar non-planar conformation, with a dihedral angle in the range of 25-35°. This twist is a compromise between the stabilizing effect of π-conjugation (which favors planarity) and the minimization of steric repulsion.

Table 3: Typical Bond Lengths and Angles for Benzamide Analogues

| Parameter | Typical Value |

| C=O Bond Length | ~1.24 Å |

| Amide C-N Bond Length | ~1.33 Å |

| Ring C-C(O) Bond Length | ~1.50 Å |

| O=C-N Bond Angle | ~122° |

| Dihedral Angle (Ring vs. Amide) | 25 - 35° |

Note: Data are based on published crystal structures of benzamide and its simple derivatives.

Conformational Preferences and Rotational Barriers of the Amide Linkage

The amide linkage possesses a significant degree of double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. This resonance imparts planarity to the O=C-N unit and results in a substantial rotational energy barrier around the C-N bond, which is typically in the range of 15-20 kcal/mol for simple amides.

Rotation around the C(aryl)-C(O) bond is also restricted, though the barrier is generally lower than for the C-N bond. This barrier arises from the need to balance steric interactions and maintain conjugation between the phenyl ring and the carbonyl group. Computational studies on substituted benzamides show that ortho-substituents can dramatically increase the rotational barriers around both the N-C(O) and C-C(O) axes due to severe steric repulsion. nsf.govbeilstein-journals.org For a meta-substituted compound like Benzamide, 3-(1-methylethyl)-, direct steric clash with the amide group is absent, so the rotational barrier around the C-N bond is expected to be similar to that of unsubstituted benzamide.

Impact of 1-Methylethyl Substitution on Molecular Geometry and Conformational Flexibility

The placement of the 1-methylethyl (isopropyl) group at the meta-position of the benzamide ring has specific consequences for the molecule's geometry and flexibility.

Steric Effects: Unlike an ortho-substituent, a meta-substituent does not cause direct steric hindrance with the amide group. nsf.gov Therefore, the isopropyl group does not force the amide group to twist significantly out of the plane of the benzene ring. The preferred dihedral angle will be governed primarily by the inherent electronic and minor steric interactions found in benzamide itself, leading to a conformation where near-planarity is maintained to maximize resonance stabilization.

Electronic Effects: The isopropyl group is weakly electron-donating through an inductive effect. This effect slightly increases the electron density in the benzene ring. This subtle electronic perturbation could marginally affect the double bond character of the C(aryl)-C(O) bond and, by extension, the rotational barrier. However, this electronic influence is generally considered minor compared to the steric effects seen in ortho-substituted isomers. rsc.org

Structure Activity Relationship Sar Studies of 3 1 Methylethyl Benzamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 3-(1-methylethyl)benzamide derivatives is profoundly influenced by the nature and position of various substituents on the molecule. Researchers have systematically explored these effects to map the chemical space required for optimal biological interactions.

The isopropyl group (1-methylethyl) at the 3-position of the benzamide (B126) ring is a critical determinant of biological activity, primarily through its steric and lipophilic contributions. Its specific placement is not arbitrary; the substitution pattern on the benzene (B151609) ring dramatically influences the molecule's reactivity and interaction with target proteins.

Positional Isomerism : The location of the alkyl group—whether at the ortho (2-), meta (3-), or para (4-) position—significantly alters the electronic and spatial characteristics of the scaffold. While direct SAR data for the 3-isopropyl isomer is specific to each biological target, general principles of benzene substitution suggest that the meta position avoids the strong steric hindrance often associated with ortho-substituents and the different electronic distribution of para-substituents. libretexts.org. Studies on other benzamide series have shown that moving a side chain from a para to a meta or ortho position can markedly influence inhibitory activity and selectivity. nih.govresearchgate.net.

Steric Bulk : The size of the alkyl group is crucial. The isopropyl group provides a specific level of bulkiness that may be optimal for fitting into a hydrophobic pocket of a target receptor or enzyme. An increase in the steric bulk of a substituent, for instance from a methyl to a tert-butyl group, can hinder attack at adjacent (ortho) positions and alter the product ratios in chemical reactions, which translates to different binding affinities in biological systems. libretexts.org. In some series of compounds, bulky and lipophilic chains like isopropyl are essential for high activity. researchgate.net.

| Parameter | Influence on Biological Activity | Rationale |

| Position of Isopropyl Group | Critical for optimal binding affinity and selectivity. The 3- (meta) position often provides a distinct electronic and steric profile compared to 2- (ortho) or 4- (para) positions. libretexts.orgnih.govresearchgate.net | Affects the overall shape and electronic distribution of the molecule, influencing how it fits and interacts with the binding site of a biological target. |

| Steric Bulk of Alkyl Group | A specific bulk, such as that of an isopropyl group, may be required for optimal hydrophobic interactions within a receptor pocket. researchgate.net | Groups that are too small may not fill the binding pocket sufficiently, while excessively bulky groups can cause steric clashes, preventing proper binding. |

Adding other substituents to the benzene ring of the 3-(1-methylethyl)benzamide core is a key strategy for fine-tuning its biological activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing—and their position relative to the amide and isopropyl groups can modulate the molecule's affinity and efficacy. researchgate.net.

Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) decrease the electron density of the benzene ring, making it less reactive to electrophilic substitution. libretexts.orglibretexts.org. Conversely, electron-donating groups (e.g., -OH, -OR, -CH₃) increase the ring's electron density and activate it. libretexts.orglibretexts.org. These electronic changes can alter the pKa of the amide group and influence hydrogen bonding or other electrostatic interactions with the target.

Lipophilicity and Halogenation : The introduction of substituents like halogens or additional alkyl groups can significantly alter the compound's lipophilicity. nih.gov. Increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets, but excessive lipophilicity can lead to poor solubility and non-specific binding. researchgate.net. The position of a substituent can have complex effects; for example, a substituent in the 3-position was found in one study to lower lipophilicity by influencing the conformation of an adjacent 2-methoxy group. nih.gov.

| Substituent Type | Position on Ring | General Effect on Biological Activity |

| Electron-Withdrawing (e.g., -Cl, -F, -CF₃) | Varies | Can increase binding affinity by participating in specific electronic interactions; often increases lipophilicity. libretexts.orgnih.gov |

| Electron-Donating (e.g., -OCH₃, -OH) | Varies | Can enhance activity by donating electron density to the ring, potentially strengthening key interactions. libretexts.orglibretexts.org |

| Bulky Alkyl Groups | Varies | Can increase lipophilicity and van der Waals interactions, but may also cause steric hindrance if not positioned correctly. libretexts.orgresearchgate.net |

Modification of the amide nitrogen (N-substitution) is a powerful method for modulating the pharmacological profile of benzamide derivatives. Replacing the hydrogen atoms of the -NH₂ group with various substituents can drastically alter a compound's properties.

Modulation of Physicochemical Properties : N-substitution can change the amide's hydrogen bonding capacity. A primary amide (-CONH₂) can act as both a hydrogen bond donor and acceptor. Replacing one hydrogen (secondary amide, -CONHR) or both (tertiary amide, -CONR₂) systematically alters this capability, which is often crucial for target recognition. Furthermore, N-substituents can impact lipophilicity, solubility, and metabolic stability. nih.gov.

Improving Potency and Selectivity : The size, shape, and chemical nature of the N-substituent can be tailored to exploit specific features of a target's binding site. Introducing alkyl, aryl, or more complex heterocyclic moieties on the nitrogen atom can lead to additional favorable interactions, thereby increasing potency and selectivity for the desired target over off-targets. drugbank.com.

| N-Substituent | General Impact on Properties | Effect on Bioactivity |

| Small Alkyl (e.g., -Methyl, -Ethyl) | Increases lipophilicity; reduces H-bond donor capacity. | Can enhance cell permeability and metabolic stability. Effect on potency is target-dependent. |

| Cyclic/Aromatic (e.g., -Cyclopropyl, -Phenyl) | Significantly increases lipophilicity and steric bulk. researchgate.net | May introduce new binding interactions (e.g., pi-stacking) to improve affinity and selectivity. drugbank.com |

| Functionalized Chains | Can introduce new hydrogen bonding sites or charged groups. | Allows for fine-tuning of solubility and interaction with polar regions of the binding site. |

Design Principles for Optimized Benzamide Scaffolds

Based on systematic SAR studies, a set of general design principles has emerged for optimizing scaffolds derived from 3-(1-methylethyl)benzamide. These principles guide the rational design of new derivatives with improved therapeutic potential.

Preservation of Core Structural Motifs : The 3-isopropylbenzamide core often serves as an effective anchor. The isopropyl group at the meta-position provides a necessary steric and lipophilic feature for productive binding in many cases.

Fine-Tuning through Ring Substitution : The benzene ring is a platform for optimization. The careful selection of small electron-withdrawing or -donating groups at other positions (e.g., 2-, 4-, 5-, or 6-positions) can be used to modulate electronic properties and lipophilicity to maximize target affinity and improve pharmacokinetic profiles. researchgate.net.

Modulation via N-Substitution : The N-substituent is a key handle for influencing selectivity and physicochemical properties. Introducing varied substituents on the amide nitrogen allows for the exploration of different regions of the target's binding pocket and can be used to block metabolic pathways or enhance permeability.

Balancing Lipophilicity and Solubility : A recurring theme in the optimization of benzamide scaffolds is the need to balance lipophilicity—required for membrane traversal and hydrophobic interactions—with aqueous solubility, which is necessary for administration and distribution. nih.govresearchgate.net.

Bioisosteric Replacements of the Amide Moiety and their Effect on SAR

The amide bond, while central to the structure of these compounds, can be susceptible to enzymatic cleavage (hydrolysis) in vivo, limiting its metabolic stability. cambridgemedchemconsulting.com. To overcome this, medicinal chemists employ the strategy of bioisosteric replacement, where the amide group is substituted with a different functional group that mimics its size, shape, and electronic properties but offers improved stability. drughunter.comcambridgemedchemconsulting.com.

Rationale for Replacement : The goal is to create a new molecule that retains the desired biological activity of the parent amide but has a better pharmacokinetic profile, such as increased metabolic stability and oral bioavailability. drughunter.comnih.gov.

Common Amide Bioisosteres : Numerous functional groups have been successfully used as amide bioisosteres. The choice of isostere depends on the specific context, as each has unique properties. nih.gov. For instance, replacing the amide carbonyl oxygen with sulfur to form a thioamide preserves the geometry and can retain or enhance activity, as seen in some nematicides. nih.gov. Heterocyclic rings are particularly common replacements, as they are generally resistant to hydrolysis and can lock the molecule into a favorable conformation. cambridgemedchemconsulting.com. Examples include:

1,2,4-Oxadiazoles : These five-membered rings are effective amide mimics that improve metabolic stability. nih.govnih.gov.

1,2,3-Triazoles : These are readily synthesized and are resistant to both enzymatic cleavage and oxidation, making them a popular choice. cambridgemedchemconsulting.com.

Other Heterocycles : Imidazoles, oxazoles, and pyrazoles have also been used to replace amide bonds. drughunter.comnih.gov.

| Amide Bioisostere | Key Structural/Electronic Features | Effect on SAR and Pharmacokinetics |

| Thioamide (-CSNH₂) | Lower H-bond acceptor capacity at the sulfur atom; NH is more acidic. nih.gov | Can retain activity, highlighting the importance of amide geometry. Often increases lipophilicity. nih.gov |

| Sulfonamide (-SO₂NH₂) | Tetrahedral geometry at the sulfur atom. Strong H-bond donor/acceptor. | Can improve metabolic stability but may lead to solubility issues. cambridgemedchemconsulting.com |

| 1,2,4-Oxadiazole | Planar, aromatic heterocycle. Mimics H-bonding properties of the amide. nih.gov | Significantly enhances metabolic stability compared to the parent amide. nih.govnih.gov |

| 1,2,3-Triazole | Planar, aromatic heterocycle. Resistant to hydrolysis and oxidation. cambridgemedchemconsulting.com | Improves metabolic stability while maintaining key interactions. A versatile and widely used bioisostere. cambridgemedchemconsulting.com |

| Trifluoroethylamine (-CH₂CF₃) | The electronegative CF₃ group mimics the carbonyl group. Reduces basicity of the amine. drughunter.com | Enhances metabolic stability by reducing susceptibility to proteolysis. drughunter.com |

Computational and Theoretical Investigations of Benzamide, 3 1 Methylethyl

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It provides a balance between accuracy and computational cost, making it suitable for studying systems like benzamide (B126) derivatives. mdpi.comnih.gov DFT calculations are used to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms and providing data on bond lengths and angles. mdpi.com

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of chemical reactivity and stability. nih.govresearchgate.net For the parent compound, benzamide, DFT calculations have been used to determine these energies, providing a baseline for understanding substituted derivatives. researchgate.net

Additionally, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other molecules, including biological receptors.

Calculated Molecular Properties of Benzamide

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.28 eV | Indicates electron-donating capability |

| LUMO Energy | -0.54 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.74 eV | Relates to chemical stability and reactivity |

Data derived from DFT studies on the parent benzamide molecule. researchgate.net

The thermodynamic stability of a compound can be assessed through the calculation of its thermochemical properties. Quantum chemical methods can predict key energetic parameters such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). chemeo.comchemeo.com These values are essential for understanding the compound's stability under various conditions and its potential reaction pathways.

For benzamide, experimental and theoretical studies have established its thermochemical profile, including its enthalpy of combustion and sublimation. chemeo.comnist.gov These investigations show that benzamide is a stable crystalline solid at room temperature. researchgate.net Computational studies predict that isomers of a molecule can have significantly different stabilities, with kinetic energy barriers determining the likelihood of conversion from one form to another. rsc.org The introduction of an isopropyl group at the meta position of the benzamide ring is expected to influence these properties, though specific data for Benzamide, 3-(1-methylethyl)- requires dedicated computational analysis.

Selected Thermochemical Data for Benzamide

| Property | Value | Unit |

|---|---|---|

| Enthalpy of Fusion (ΔfusH) | 23.4 ± 0.4 | kJ/mol |

| Enthalpy of Sublimation (ΔsubH) | 101.4 ± 0.8 | kJ/mol |

| Gas Basicity (BasG) | 861.20 | kJ/mol |

| Proton Affinity (PAff) | 892.10 | kJ/mol |

Data obtained from the NIST Chemistry WebBook for the parent benzamide molecule. chemeo.comnist.gov

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Dynamics

While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities that exhibit a range of conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility. mdpi.com

For a molecule like Benzamide, 3-(1-methylethyl)-, which has rotatable bonds connecting the phenyl ring, the amide group, and the isopropyl group, MD simulations can explore the accessible conformational space. nih.govresearchgate.net These simulations can reveal the most populated conformations in different environments (e.g., in a vacuum or in an aqueous solution), the energy barriers between them, and the timescales of conformational changes. mdpi.comresearchgate.net Understanding the conformational preferences is vital, as the biologically active conformation that binds to a target protein may not be the lowest-energy state in isolation. nih.gov

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is a cornerstone of structure-based drug design. mdpi.comsemanticscholar.org

Molecular docking simulations place a ligand, such as a benzamide derivative, into the binding site of a target protein and evaluate the interactions. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy or docking score, which helps to rank potential drug candidates. researchgate.netresearchgate.net

These simulations can predict specific binding modes, identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. mdpi.comsemanticscholar.org For example, docking studies on various benzamide derivatives have shown that the amide group frequently participates in hydrogen bonding with amino acid residues in the active site of enzymes. mdpi.comresearchgate.net The accuracy of these predictions is a critical factor, and results are often validated against experimental data when available. nih.govnih.gov The predicted binding affinity provides a quantitative measure to compare different ligands, guiding the selection of compounds for synthesis and biological testing. researchgate.netu-strasbg.fr

Representative Docking Results for Benzamide Derivatives Against Bacterial Proteins

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Pyridine-thiourea Benzamide | S. aureus DNA Gyrase | -78 to -64 | Hydrogen bonds with ASN 46, GLY 101, ARG 76 |

| Benzothiazole Benzamide | E. coli Dihydroorotase | -6.0 to -8.5 | Hydrogen bonds and hydrophobic interactions |

| General Benzamide Derivative | Topoisomerase IIα | -114.7 to -60.1 | Hydrogen bonds with DNA bases (e.g., DG13) and amino acids (e.g., ARG487) |

Data compiled from molecular docking studies on various classes of benzamide derivatives. mdpi.comsemanticscholar.orgresearchgate.net

When the three-dimensional structure of a biological target is unknown, ligand-based methods like pharmacophore modeling become essential. A pharmacophore is an abstract description of the molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to exert a specific biological activity. nih.govdergipark.org.tr

By aligning a set of known active molecules, a pharmacophore model can be generated. dergipark.org.tr This model serves as a 3D query to search large chemical databases for novel compounds that possess the required features, a process known as virtual screening. nih.govgrafiati.com For benzamide derivatives, a pharmacophore model might include an aromatic ring, a hydrogen bond acceptor (the carbonyl oxygen), and a hydrogen bond donor (the -NH2 group), along with a hydrophobic feature corresponding to the 3-(1-methylethyl) group. This approach facilitates the rational design of new molecules with potentially improved activity by ensuring they contain the essential structural motifs for target recognition. dntb.gov.uaresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

The fundamental premise of QSAR is that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. jetir.org By quantifying these properties, known as molecular descriptors, and correlating them with observed biological activity, predictive models can be developed. These models can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.

A typical QSAR study involves the following key steps:

Data Set Selection: A series of compounds with known biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and polarizability.

Hydrophobic descriptors: These measure the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Model Development: Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are employed to generate a mathematical equation that links the descriptors to the biological activity. jetir.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques to ensure its reliability. nih.gov

QSAR studies on various substituted benzamides have demonstrated the utility of this approach in predicting a range of biological activities, from antimicrobial to dopamine (B1211576) D2 antagonist effects. nih.govnih.gov For instance, a study on the antimicrobial activity of substituted benzamides revealed that topological descriptors and molecular connectivity indices could effectively model their efficacy. nih.gov Another study on 6-methoxybenzamides as dopamine D2 antagonists highlighted the importance of substituents at the 3-position for high activity. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzamide Derivatives

| Descriptor Type | Specific Descriptor Examples | Relevance to Biological Activity |

| Topological | Molecular Connectivity Indices (e.g., 2χv, 2χ) | Describes the branching and connectivity of the molecular structure. |

| Kier's Shape Index (e.g., κα1) | Relates to the overall shape and flexibility of the molecule. | |

| Electronic | Hammett Constants (σ) | Quantifies the electron-donating or electron-withdrawing nature of substituents. |

| Hydrophobic | Partition Coefficient (log P) | Measures the lipophilicity of the compound, affecting its absorption and distribution. |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by a substituent. |

The development of a robust QSAR model is contingent on its statistical validity. Several parameters are used to evaluate the quality of a QSAR model, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE). A high r² value indicates a good fit of the model to the training data, while a high q² value suggests good predictive ability for new compounds.

Table 2: Statistical Parameters for Evaluating QSAR Models

| Parameter | Description | Desirable Value |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the biological activity that is predictable from the descriptors. | Close to 1.0 |

| q² (Cross-validated r²) | A measure of the model's predictive ability, determined through internal validation techniques like leave-one-out (LOO) cross-validation. | Close to r², and generally > 0.5 for a good model |

| RMSE (Root Mean Square Error) | Indicates the average deviation between the predicted and observed activities. | As low as possible |

| F-test (Fischer's value) | A statistical test to assess the overall significance of the regression model. | High value |

In the context of Benzamide, 3-(1-methylethyl)-, a hypothetical QSAR study would involve synthesizing a series of related compounds with variations in their substitution patterns. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, a range of molecular descriptors would be calculated, and a QSAR model would be developed to correlate these descriptors with the observed activity. Such a model could provide valuable insights into the structural features that are crucial for the desired biological effect and guide the design of more potent analogs.

Preclinical Biological and Mechanistic Studies of Benzamide, 3 1 Methylethyl Derivatives

Interaction with Molecular Targets

Derivatives of 3-(1-methylethyl)benzamide, also known as 3-isopropylbenzamide, have been the subject of various preclinical investigations to understand their interactions with different molecular targets. These studies are crucial in determining the potential therapeutic applications of this chemical scaffold. The following sections detail the enzymatic inhibition and modulation capabilities of these derivatives.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibitors of these enzymes are utilized in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. nih.govbrieflands.com Research has explored benzamide (B126) derivatives as potential cholinesterase inhibitors.

One study reported a series of N-benzyl benzamide compounds as selective and potent inhibitors of BChE, with IC50 values ranging from picomolar to nanomolar concentrations. nih.gov The inhibitory effect was confirmed through direct binding to BChE. nih.gov Another research effort synthesized and evaluated 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives for their acetylcholinesterase inhibitory activity. brieflands.com The most potent compound in this series demonstrated an IC50 value of 1.1 ± 0.25 µM. brieflands.comsemanticscholar.org

While these studies focus on the broader class of benzamide derivatives, they highlight the potential of this chemical structure to interact with and inhibit cholinesterases. Further research specifically on 3-(1-methylethyl)benzamide derivatives is needed to fully elucidate their activity against AChE and BChE.

Table 1: Cholinesterase Inhibition by Benzamide Derivatives

| Compound Class | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| N-benzyl benzamides | BChE | pM to nM range | nih.gov |

β-Secretase (BACE1) is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov Consequently, BACE1 inhibitors are being investigated as potential disease-modifying therapies for this neurodegenerative disorder. nih.govnih.gov

Although direct studies on 3-(1-methylethyl)benzamide derivatives as BACE1 inhibitors are not extensively detailed in the provided results, the general pursuit of small-molecule BACE1 inhibitors suggests that various chemical scaffolds, including benzamides, could be explored for this purpose. The development of potent BACE1 inhibitors aims to reduce the generation of Aβ in the brain. chemrxiv.org Clinical trials with BACE1 inhibitors have faced challenges, emphasizing the need for a deeper understanding of their mechanism and potential side effects. nih.gov

The enzyme 5-alpha reductase is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govmedpath.com Inhibitors of this enzyme, such as finasteride (B1672673) and dutasteride, are used to treat conditions like benign prostatic hyperplasia and androgenetic alopecia. nih.govnih.gov

The potential for 3-(1-methylethyl)benzamide derivatives to act as 5-alpha reductase inhibitors is an area for investigation. The core benzamide structure is a versatile scaffold that could be adapted to target this enzyme. The goal of such inhibitors is to reduce DHT levels, thereby mitigating its effects on target tissues. nih.gov

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for the development of new antibiotics. nih.gov Benzamide derivatives have been identified as inhibitors of FtsZ. mdpi.com

The compound 3-methoxybenzamide (B147233) (3-MBA) was one of the first benzamide derivatives shown to target FtsZ, leading to the inhibition of bacterial cell division and cell filamentation. frontiersin.orgnih.gov This discovery spurred the development of more potent analogs. Structure-activity relationship studies have shown that modifications to the benzamide scaffold can significantly enhance antibacterial activity. frontiersin.org For instance, certain benzodioxane-benzamides have demonstrated activity against various bacterial strains by targeting the interdomain site of FtsZ. nih.gov

Table 2: FtsZ Inhibition by Benzamide Derivatives

| Compound/Derivative | Target | Effect | Reference |

|---|---|---|---|

| 3-Methoxybenzamide (3-MBA) | FtsZ | Inhibition of cell division, filamentation | frontiersin.orgnih.gov |

| Benzodioxane-benzamides | FtsZ (interdomain site) | Antibacterial activity | nih.gov |

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific proteins. nih.gov They typically consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. Cereblon (CRBN) is a commonly used E3 ligase substrate receptor in PROTAC design. nih.gov

Recent research has focused on developing novel, non-phthalimide binders for Cereblon to overcome the limitations of traditional immunomodulatory imide drugs (IMiDs). chemrxiv.orgresearchgate.net Conformationally-locked benzamide-type derivatives have emerged as promising CRBN binders. nih.govchemrxiv.org These derivatives mimic the interactions of the natural CRBN degron, exhibit improved chemical stability, and show a favorable selectivity profile. chemrxiv.orgresearchgate.net The utility of these benzamide-based ligands has been demonstrated by incorporating them into potent degraders of proteins such as BRD4 and HDAC6. nih.govchemrxiv.org

Table 3: Benzamide Derivatives as Cereblon Binders for PROTACs

| Derivative Type | Target E3 Ligase | Key Features | Application | Reference |

|---|

Based on a thorough review of available scientific literature, there is a lack of specific preclinical studies focused on derivatives of the chemical compound Benzamide, 3-(1-methylethyl)- for the biological and mechanistic targets outlined in the request.

Research into various therapeutic areas often involves broad classes of compounds, and while "benzamide derivatives" in general have been investigated for the activities listed below, published data specifically identifying and detailing the activity of derivatives from the "Benzamide, 3-(1-methylethyl)-" scaffold could not be located.

For instance:

Kinesin Inhibition: The prominent CENP-E inhibitor GSK923295 is a derivative of 4-isopropoxy benzamide, which is an isomer but not a direct derivative of the requested compound.

Menin-KMT2A Interaction: The inhibitor Revumenib is an N-(1-methylethyl)benzamide derivative, where the isopropyl group is attached to the amide nitrogen rather than the benzene (B151609) ring at the 3-position. Other inhibitors in this class, such as Ziftomenib, are not benzamide structures.

Receptor Modulation: Studies on serotonin (B10506) (5-HT4), adrenergic (β3), and nicotinic acetylcholine (nAChR) receptors describe various benzamide-containing molecules, but none were identified as being specific derivatives of Benzamide, 3-(1-methylethyl)-.

Due to the absence of specific data for this exact chemical entity in relation to the requested targets, it is not possible to generate the detailed, data-driven article as per the structural outline provided. To do so would require presenting information on unrelated or isomeric compounds, which would not adhere to the strict focus of the request.

Receptor Modulation

Potassium Channel (Kv7, Kv1.3) Activity Modulation

Derivatives of benzamide have been identified as a significant class of modulators for voltage-gated potassium channels, particularly Kv1.3. The Kv1.3 channel is a key regulator of T-cell activation, making it a therapeutic target for autoimmune and inflammatory diseases. acgpubs.orgmagtechjournal.com Inhibition of Kv1.3 leads to membrane depolarization in T-lymphocytes, which in turn inhibits T-cell activation and proliferation, thereby attenuating immune responses. acgpubs.org

Research into the structure-activity relationship of benzamide derivatives has provided insights into designing potent and selective Kv1.3 inhibitors. acgpubs.orgresearchgate.net For instance, studies have explored various structural modifications to the benzamide scaffold to enhance inhibitory activity. researchgate.net While a broad range of benzamide compounds have been investigated for Kv1.3 inhibition, the rising interest in Kv7 channel modulators for their tissue-specific electrophysiological effects also marks this as an area of potential investigation for related compounds. bjmu.edu.cnresearchgate.net The development of selective Kv1.3 inhibitors remains a challenge due to the high sequence homology among the Kv1.x family members. magtechjournal.com

Antimicrobial and Anthelmintic Research

Certain benzamide derivatives have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. acgpubs.org For example, derivatives based on a 3-methoxybenzamide pharmacophore have shown good activity against several Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium smegmatis. acgpubs.org S. aureus, a major human pathogen, is known for causing a wide range of infections and its ability to develop resistance to antibiotics. mdpi.com

The search for new antibacterial agents is driven by the global threat of multidrug-resistant bacteria. acgpubs.org Research in this area includes the synthesis and evaluation of novel benzamide-related structures for their ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) is a key measure of efficacy, and studies often screen compounds against clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antibacterial Activity of Benzamide Derivatives

| Compound Class | Target Organism | Observed Activity |

|---|---|---|

| 3-Methoxybenzamide Derivatives | S. aureus | Good antibacterial activity observed. acgpubs.org |

| 3-Methoxybenzamide Derivatives | M. smegmatis | Significant inhibition reported. acgpubs.org |

| Benzimidazolopeptides | P. aeruginosa | Moderate to good activity. magtechjournal.com |

| Benzimidazolopeptides | E. coli | Moderate to good activity. magtechjournal.com |

While specific studies on the anthelmintic efficacy of 3-(1-methylethyl)benzamide are not prevalent in the reviewed literature, related heterocyclic compounds such as benzimidazoles have a well-established history as anthelmintic agents. magtechjournal.com Research into novel peptide derivatives of benzimidazole (B57391) has shown moderate to good anthelmintic activity against earthworm species, which are often used as models in initial screening. magtechjournal.com

A key target for some anthelmintic drugs is the mitochondrial respiratory chain, specifically Complex II (succinate dehydrogenase). Inhibition of this enzyme complex disrupts the parasite's energy metabolism, leading to paralysis and death. researchgate.net For instance, 3-nitropropionic acid (3-NP), a known inhibitor of Complex II, serves as a model compound for studying the effects of disrupting this pathway. researchgate.net This mechanism highlights a potential area of investigation for appropriately functionalized benzamide derivatives in the search for new anthelmintic agents.

Preclinical Antineoplastic Investigations

Derivatives of benzamide have been a focus of anticancer research, with numerous studies demonstrating their anti-proliferative activity against various cancer cell lines. The human breast adenocarcinoma cell line, MCF-7, is frequently used as a model in these investigations. acgpubs.orgbjmu.edu.cnnih.gov

For example, a series of N-(benzimidazol-2-yl)-substituted benzamides were synthesized and evaluated for their cytotoxic effects on MCF-7 cells. acgpubs.org Several of these compounds exhibited significant anti-proliferative activity, with one of the most potent derivatives showing an IC50 value of 3.84 µM. acgpubs.org Similarly, newly synthesized N-(phenylcarbamothioyl)-benzamide derivatives have also shown potent cytotoxicity against MCF-7 cells, with IC50 values significantly lower than the reference drug hydroxyurea. bjmu.edu.cnresearchgate.net These findings underscore the potential of the benzamide scaffold in the development of new anticancer agents. nih.gov

Anti-Proliferative Activity of Benzamide Derivatives against MCF-7 Cells

| Compound Series | Example Compound | Reported IC50 (µM) |

|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides | Compound 9 (4-methoxy substituted) | 3.84 acgpubs.org |

| N-(phenylcarbamothioyl)-benzamides | N-(phenylcarbamothioyl)-4-bromobenzamide | 270 (0.27 mM) bjmu.edu.cnresearchgate.net |

| N-(phenylcarbamothioyl)-benzamides | N-(phenylcarbamothioyl)-4-fluorobenzamide | 310 (0.31 mM) bjmu.edu.cnresearchgate.net |

The anticancer effects of benzamide derivatives are believed to stem from their interaction with various molecular targets crucial for cancer cell survival and proliferation. Two such targets that have been associated with benzamide-like structures are topoisomerase enzymes and Heat Shock Protein 90 (HSP90).

Amide-containing compounds have been investigated as novel bacterial topoisomerase inhibitors (NBTIs), which can induce DNA strand breaks mediated by these enzymes. nih.gov This mechanism is also relevant in cancer therapy, as human topoisomerases are validated targets for many clinically used anticancer drugs. nih.govmdpi.com

Furthermore, the benzamide scaffold is recognized in the design of HSP90 inhibitors. nih.govresearchgate.net HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and progression. nih.govnih.govmdpi.com By inhibiting HSP90, these oncoproteins are destabilized and targeted for degradation, leading to the shutdown of multiple oncogenic signaling pathways simultaneously. nih.govnih.gov The development of HSP90 inhibitors, including those with a benzamide core, is an active area of cancer research. nih.gov

Other Biological Activities (e.g., Analgesic, Anti-inflammatory)

Extensive literature searches did not yield specific preclinical data on the analgesic or anti-inflammatory activities of derivatives of Benzamide, 3-(1-methylethyl)-. While the broader class of benzamide derivatives has been investigated for a wide range of pharmacological effects, including analgesic and anti-inflammatory properties, research focusing specifically on compounds with a 3-(1-methylethyl) substitution pattern on the benzamide core is not publicly available.

General studies on various substituted benzamides have indicated that the nature and position of substituents on the aromatic ring and the amide nitrogen can significantly influence their biological activities. For instance, research has shown that certain N-substituted benzamides and benzamides with different aromatic substitutions can exhibit notable anti-inflammatory and analgesic effects in preclinical models. These activities are often attributed to mechanisms such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of other inflammatory pathways.

However, in the absence of direct experimental data for 3-(1-methylethyl)-benzamide derivatives, it is not possible to provide detailed research findings, data tables, or a discussion of their specific analgesic and anti-inflammatory potential. The biological activities of this particular subset of benzamides remain an area for future investigation.

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes for Enhanced Yields and Selectivity

The synthesis of benzamide (B126) derivatives is a cornerstone of organic and medicinal chemistry. mdpi.com Traditional methods often involve the reaction of a carboxylic acid with an amine, sometimes requiring harsh activating agents or high temperatures. researchgate.net Future research will focus on developing more efficient, selective, and environmentally benign synthetic pathways for 3-(1-methylethyl)benzamide and its analogues.

Modern synthetic methodologies that could be applied include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have become essential for constructing carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of diverse chemical structures with high yields. hilarispublisher.com

Photoredox Catalysis: This approach uses visible light to generate highly reactive intermediates under mild conditions, opening new avenues for late-stage functionalization of complex molecules. hilarispublisher.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability compared to traditional batch processes.

Green Chemistry Approaches: The use of less toxic reagents, such as CuCN instead of more hazardous cyanide salts, and catalysts like the natural organic molecule L-proline, can reduce environmental impact and improve safety. nih.gov For instance, direct Friedel-Crafts carboxamidation using inexpensive reagents like cyanoguanidine in a superacid offers a more direct route to benzamides. nih.gov

These advanced methods promise to overcome the limitations of classical synthesis, such as the production of waste and complex workup procedures. researchgate.net

| Parameter | Classical Approach (e.g., Acid Chloride) | Potential Novel Approach (e.g., Catalytic) |

|---|---|---|

| Starting Materials | 3-isopropylbenzoyl chloride, amine | 3-isopropylbenzoic acid, amine |

| Reagents/Catalysts | Stoichiometric base (e.g., pyridine) | Catalytic amount of transition metal or organocatalyst |

| Reaction Conditions | Often requires anhydrous conditions, may be exothermic | Milder temperatures and pressures, potentially in greener solvents |

| Yield & Selectivity | Variable, potential for side reactions | Potentially higher yields and greater functional group tolerance |

| Environmental Impact | Generates stoichiometric waste (e.g., hydrochloride salts) | Reduced waste (atom economy), recyclable catalysts |

Advanced Computational Approaches for Structure-Based Drug Design

Computational chemistry has revolutionized the design and optimization of synthetic routes and novel drug candidates. hilarispublisher.com For the 3-(1-methylethyl)benzamide scaffold, advanced computational tools can accelerate the discovery of new derivatives with improved pharmacological profiles.

Molecular Docking: This technique predicts how a ligand (e.g., a 3-isopropylbenzamide derivative) binds to the active site of a target protein. mdpi.com By calculating a docking score, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. mdpi.comresearchgate.net This in silico screening allows for the rapid evaluation of large virtual libraries of compounds against targets like DNA gyrase or topoisomerases before committing to chemical synthesis. researchgate.netrasayanjournal.co.in

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. By analyzing properties like hydrophobicity, electronics, and sterics, these models can predict the activity of unsynthesized compounds, guiding the design of more potent molecules.

Pharmacokinetic and Pharmacogenomic Profiling: Computational tools can predict ADME (absorption, distribution, metabolism, and excretion) properties and drug-likeness based on molecular structure. mdpi.com This early assessment helps to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of failure in later stages of drug development.

These computational methods provide invaluable atomic-level insights, enabling a more rational, hypothesis-driven approach to drug design based on the 3-(1-methylethyl)benzamide core. mdpi.com

| Derivative of 3-(1-methylethyl)benzamide | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Parent Compound | Protein Kinase A | -6.8 | Val123, Leu173 |

| 4'-hydroxy derivative | Protein Kinase A | -7.5 | Val123, Leu173, Ser170 (H-bond) |

| 4'-amino derivative | Protein Kinase A | -8.2 | Val123, Leu173, Asp184 (H-bond) |

| Parent Compound | Tubulin (Colchicine Site) | -7.1 | Cys241, Leu255 |

| 2'-methoxy derivative | Tubulin (Colchicine Site) | -7.9 | Cys241, Leu255, Asn258 |

Exploration of Polypharmacology and Multi-Targeted Approaches

Polypharmacology, where a single drug engages multiple targets to achieve a therapeutic effect, is increasingly recognized as a valuable strategy for treating complex diseases. nih.gov Benzamide antipsychotics, for example, demonstrate this principle; the S-enantiomer targets D2/D3 receptors for antipsychotic effects, while the R-enantiomer engages 5-HT7 receptors, contributing antidepressant effects. nih.gov This serendipitous multi-target action is often invoked to explain unusually high efficacy. nih.gov

Future research could intentionally design derivatives of 3-(1-methylethyl)benzamide as multi-target ligands. The benzamide scaffold is a versatile building block that allows for the introduction of various substituents to modulate activity across different targets. mdpi.com This approach is particularly promising for diseases like Alzheimer's, where targeting multiple pathways (e.g., inhibiting both acetylcholinesterase (AChE) and β-secretase (BACE-1)) may be more effective than a single-target approach. mdpi.com Designing molecules based on the 3-(1-methylethyl)benzamide core that can simultaneously modulate different receptors or enzymes could lead to novel therapeutics with enhanced efficacy and a more holistic treatment profile.

Investigating the 3-(1-methylethyl)benzamide Motif in New Therapeutic Areas (Preclinical)

The benzamide core is present in a wide array of pharmacologically active compounds, highlighting its utility as a privileged structure in drug discovery. mdpi.comnih.gov Derivatives have shown potential as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. mdpi.com This chemical tractability suggests that the 3-(1-methylethyl)benzamide motif is a promising starting point for preclinical investigations in new therapeutic areas.

Potential new applications to explore include:

Oncology: Benzamide derivatives have been developed as potent tubulin inhibitors that target the colchicine (B1669291) binding site, leading to mitotic blockade and apoptosis in cancer cells. nih.gov Others act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer treatment. nih.gov

Neurodegenerative Diseases: Beyond Alzheimer's, benzamides have been evaluated as antiprion agents, showing an ability to inhibit the accumulation of the pathogenic scrapie prion protein (PrPSc). nih.gov They also have potential in treating neurodegenerative disorders by enhancing the viability of neurons. mdpi.com

Neuropathic Pain: Certain substituted propanamides containing a benzamide-like structure have been investigated as potent antagonists of the TRPV1 receptor, a key target for analgesics. nih.gov

Infectious Diseases: The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. researchgate.net Benzamide derivatives have been synthesized and evaluated for their potential to inhibit bacterial targets like DNA gyrase. researchgate.net

Preclinical development of novel agents targeting a wide range of disease processes is a key focus of modern drug discovery. nih.gov The 3-(1-methylethyl)benzamide scaffold provides a solid foundation for creating compound libraries to screen against these and other novel therapeutic targets.

Harnessing Benzamide Scaffolds for Chemical Biology Tool Development

Chemical biology utilizes small molecules as probes to explore and manipulate biological systems. The 3-(1-methylethyl)benzamide scaffold can be leveraged to develop such chemical tools for target identification and validation. By modifying the core structure with specific functional groups, researchers can create bespoke molecules for various applications.

Affinity Probes: A 3-(1-methylethyl)benzamide derivative could be functionalized with a reactive group (e.g., a photo-crosslinker) and an affinity tag (e.g., biotin). These probes can be used in pull-down experiments to isolate and identify their protein binding partners from cell lysates, thus validating a drug's target.

Imaging Agents: By attaching a fluorescent dye to the benzamide scaffold, researchers can create probes to visualize the subcellular localization of a target protein in living cells using microscopy techniques.

Activity-Based Probes: These probes are designed to covalently bind to the active site of specific enzymes, providing a readout of enzymatic activity within a complex biological sample. This can be invaluable for studying enzyme function and for screening inhibitor libraries.

The development of such chemical tools based on the 3-(1-methylethyl)benzamide structure would not only accelerate drug discovery but also deepen the fundamental understanding of the biological pathways in which its derivatives are active.

Q & A

Q. Example Table: Predicted vs. Experimental Thermodynamic Data

| Property | Crippen Method | Joback Method | Experimental (NIST) |

|---|---|---|---|

| logP | 2.8 | 3.1 | 2.6 |

| Boiling Point (°C) | 290 | 310 | 285 |

| Critical Pressure (bar) | 32.4 | 35.7 | 30.9 |

Advanced: What strategies are effective in elucidating the structure-activity relationships (SAR) of Benzamide, 3-(1-methylethyl)- derivatives in cancer therapeutics?

Methodological Answer:

SAR studies require systematic modifications to the benzamide core and evaluation of biological activity (e.g., HSP90 inhibition, as seen in Pimitespib derivatives ):

Core Modifications :

- Introduce substituents at the para-position (e.g., trifluoromethyl or methoxy groups) to enhance binding affinity.

- Replace the isopropyl group with bulkier alkyl chains to assess steric effects on target interaction.

Biological Assays :

- Use kinase inhibition assays (e.g., ADP-Glo™) to measure IC₅₀ values against HSP90 isoforms .

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with HSP90’s ATP-binding pocket .

Data Integration :

- Cross-reference activity data with computational ADMET predictions (e.g., hepatotoxicity risk via SwissADME) .

Q. Example SAR Findings :

- 3-Isopropyl Substitution : Enhances metabolic stability compared to methyl derivatives .

- Polar Groups at para-Position : Improve solubility but may reduce membrane permeability .

Advanced: How can researchers design experiments to assess the environmental stability and degradation pathways of Benzamide, 3-(1-methylethyl)-?

Methodological Answer:

Photodegradation Studies :

- Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and monitor degradation via HPLC-MS .

- Identify byproducts (e.g., hydroxylated or dealkylated derivatives) to map pathways.

Hydrolytic Stability :

- Test stability at varying pH (2–12) and temperatures (25–60°C). Amide bonds are prone to hydrolysis under acidic/basic conditions .

Microbial Degradation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.